TK216 is a small molecule developed as a first-in-class inhibitor targeting the EWSR1-FLI1 fusion protein, which is implicated in Ewing sarcoma, a pediatric malignancy. This compound is currently undergoing clinical trials, specifically in phase II, in combination with vincristine for treating patients with Ewing sarcoma. TK216 is noted for its ability to exhibit anti-cancer activity even in cancer cell lines that do not express the EWSR1-FLI1 fusion protein, indicating a broader mechanism of action beyond its primary target .
TK216 is classified within the category of indolinone compounds and is a derivative of YK-4-279, which was originally identified for its potential to inhibit ETS transcription factors. It disrupts critical protein-protein interactions between the EWSR1-FLI1 fusion protein and RNA helicases, leading to tumor regression. The compound is being investigated for its efficacy not only in Ewing sarcoma but also in other malignancies driven by ETS factors, such as certain prostate cancers .
TK216 has a complex molecular structure characterized by an indolinone core. The detailed molecular formula and structural data are critical for understanding its interaction with biological targets. The compound's structure facilitates binding to the EWSR1-FLI1 fusion protein and potentially other ETS transcription factors. The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data for TK216 has not been publicly disclosed.
TK216 engages in various chemical interactions within biological systems. Its primary reaction involves binding to the EWSR1-FLI1 fusion protein, thereby inhibiting its oncogenic activity. Additionally, TK216 has been shown to destabilize microtubules by inhibiting their polymerization, which contributes to its cytotoxic effects against cancer cells. This destabilization occurs through competitive inhibition at binding sites on tubulin, similar to other known microtubule-targeting agents like vincristine .
The mechanism of action of TK216 involves multiple pathways:
While comprehensive physical and chemical properties specific to TK216 are not extensively documented in public resources, general characteristics can be inferred based on similar compounds:
The compound's solubility and stability profiles are important for its formulation in clinical settings.
TK216 is primarily being explored for its therapeutic potential in treating Ewing sarcoma and possibly other cancers associated with ETS transcription factors. Its unique mechanism of action makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer cell populations. Ongoing clinical trials are assessing its safety and effectiveness in patients with relapsed or refractory Ewing sarcoma .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3